2-cyclopropyl-5-methoxybenzoic acid
Description
2-Cyclopropyl-5-methoxybenzoic acid (CAS: 1250297-02-9) is a benzoic acid derivative featuring a cyclopropyl group at the 2-position and a methoxy group at the 5-position of the aromatic ring. Its molecular formula is C₁₁H₁₂O₃, with a molecular weight of 192.21 g/mol . This compound is primarily utilized in laboratory research, particularly in medicinal chemistry and materials science, where its unique substituent arrangement may influence reactivity, solubility, or biological activity. While its exact applications remain unspecified in available literature, its structural analogs are often explored as intermediates in drug synthesis or as ligands in catalysis.
Properties
CAS No. |
1250297-02-9 |
|---|---|
Molecular Formula |
C11H12O3 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-cyclopropyl-5-methoxybenzoic acid can be achieved through various synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by methoxylation and subsequent carboxylation. The reaction conditions typically involve the use of strong bases and catalysts to facilitate the cyclopropanation and methoxylation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-5-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of this compound .
Scientific Research Applications
2-cyclopropyl-5-methoxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
The cyclopropyl group introduces ring strain, which enhances reactivity compared to non-cyclic or bulkier substituents (e.g., cyclohexyl). The methoxy group at position 5 is electron-donating, reducing the acidity of the carboxylic acid moiety relative to electron-withdrawing substituents. Key comparisons include:
Physicochemical Properties
Data gaps exist for key parameters (e.g., melting point, solubility), but substituent effects can be inferred:
Notes
- Handling Precautions: All compounds discussed require specialized handling due to unknown hazards. Cyclopropyl-containing compounds may exhibit heightened reactivity .
- Data Limitations : Key parameters (e.g., pKa, thermal stability) are unreported for this compound, necessitating experimental validation.
- Structural Insights : The cyclopropyl group’s strain and methoxy’s electron donation differentiate this compound from analogs, suggesting unique applications in targeted drug design or catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
